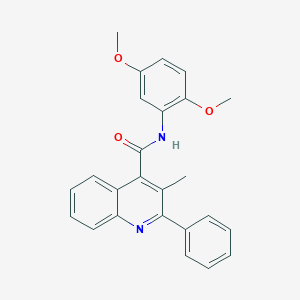![molecular formula C16H18N4O B6004269 2-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B6004269.png)
2-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol
説明
2-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol is a complex organic compound that features a phenol group, a piperazine ring, and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol typically involves the condensation of 4-(pyridin-2-yl)piperazine with salicylaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is often carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
2-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
類似化合物との比較
Similar Compounds
- 2-[(E)-(Naphthalen-2-yl-imino)methyl]-4-(trifluoromethoxy)phenol
- 2-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]benzothioamide
- ®-1-(2-Oxo-2-(4-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethyl)-N-(3-(pyridin-4-yl)-1H-indazol-5-yl)pyrrolidine-3-carboxamide
Uniqueness
2-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol is unique due to its combination of a phenol group, a piperazine ring, and a pyridine moiety. This structural arrangement allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications .
特性
IUPAC Name |
2-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-15-6-2-1-5-14(15)13-18-20-11-9-19(10-12-20)16-7-3-4-8-17-16/h1-8,13,21H,9-12H2/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMCRQACFHLUCL-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333419 | |
| Record name | 2-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659690 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
305351-50-2 | |
| Record name | 2-[(E)-(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4,6-Diphenylpyrimidin-2-yl)amino]-3-phenylurea](/img/structure/B6004196.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6004204.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxamide](/img/structure/B6004214.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclohexylurea](/img/structure/B6004222.png)
![3-[1-(2,5-dimethoxybenzoyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6004226.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(3-isoxazolylmethyl)-2-methoxyethanamine](/img/structure/B6004234.png)
![2-fluoro-N-{2-[(4-methoxyphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6004237.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-phenylpropanamide](/img/structure/B6004246.png)
![[5-[[3-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]methyl]-2-ethoxyphenyl]methanol](/img/structure/B6004248.png)
![5-methyl-3-(4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6004253.png)
![{3-(2-fluorobenzyl)-1-[4-(trifluoromethyl)benzoyl]-3-piperidinyl}methanol](/img/structure/B6004254.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6004260.png)
![6-hydroxy-3-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B6004276.png)
